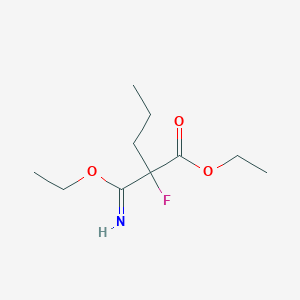
Silane, tetrakis(2-diethylaminoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tetrakis(2-diethylaminoethoxy)-, also known as TDEAEO-silane, is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to modify the surface of materials to improve their adhesion, dispersion, and compatibility with other materials. TDEAEO-silane has many potential applications in various fields such as materials science, biochemistry, and nanotechnology.
Mechanism of Action
The mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e involves the formation of covalent bonds between the silane moiety and the surface of the material. This improves the adhesion and compatibility of the material with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also form hydrogen bonds with biomolecules such as proteins and nucleic acids, which can be used for bioconjugation and drug delivery applications.
Biochemical and Physiological Effects:
Silane, tetrakis(2-diethylaminoethoxy)-e has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It does not cause significant cytotoxicity or inflammation in cells and tissues. Silane, tetrakis(2-diethylaminoethoxy)-e can also improve the stability and biocompatibility of nanoparticles and biomolecules in biological environments.
Advantages and Limitations for Lab Experiments
The advantages of using Silane, tetrakis(2-diethylaminoethoxy)-e in lab experiments include its versatility, low toxicity, and biocompatibility. It can be used to modify a wide range of materials and biomolecules for various applications. However, the limitations of using Silane, tetrakis(2-diethylaminoethoxy)-e include its sensitivity to moisture and the need for careful handling to avoid contamination.
Future Directions
There are many potential future directions for the use of Silane, tetrakis(2-diethylaminoethoxy)-e in scientific research. Some of these include:
1. Development of new Silane, tetrakis(2-diethylaminoethoxy)-e derivatives with improved properties such as water solubility and stability.
2. Application of Silane, tetrakis(2-diethylaminoethoxy)-e for the functionalization of biomolecules such as antibodies and enzymes for diagnostic and therapeutic applications.
3. Use of Silane, tetrakis(2-diethylaminoethoxy)-e for the surface modification of 3D printed materials for tissue engineering and regenerative medicine applications.
4. Investigation of the mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e on the surface of materials and biomolecules using advanced analytical techniques such as X-ray photoelectron spectroscopy and nuclear magnetic resonance.
5. Development of new methods for the synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e with higher purity and yield.
In conclusion, Silane, tetrakis(2-diethylaminoethoxy)-e is a versatile and useful compound that has many potential applications in scientific research. Its ability to modify the surface of materials and biomolecules makes it a valuable tool for various fields such as materials science, biochemistry, and nanotechnology. Further research and development of Silane, tetrakis(2-diethylaminoethoxy)-e and its derivatives can lead to new and innovative applications in the future.
Synthesis Methods
The synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e involves the reaction of tetraethoxysilane with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through a hydrolysis and condensation process to form the final product. The purity and yield of Silane, tetrakis(2-diethylaminoethoxy)-e can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Scientific Research Applications
Silane, tetrakis(2-diethylaminoethoxy)-e has been used in various scientific research applications such as surface modification, bioconjugation, and drug delivery. It can be used to modify the surface of materials such as glass, metal, and polymers to improve their adhesion and compatibility with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also be used to functionalize nanoparticles and biomolecules for targeted drug delivery and imaging applications.
properties
CAS RN |
18867-06-6 |
|---|---|
Product Name |
Silane, tetrakis(2-diethylaminoethoxy)- |
Molecular Formula |
C24H56N4O4Si |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
InChI Key |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Other CAS RN |
18867-06-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




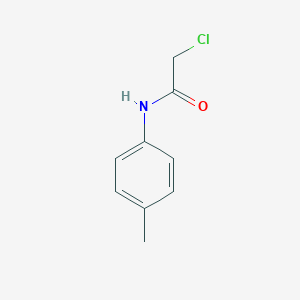

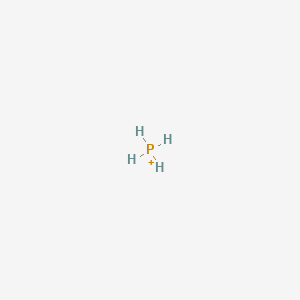
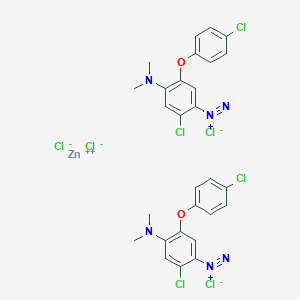
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

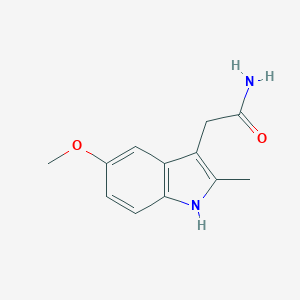
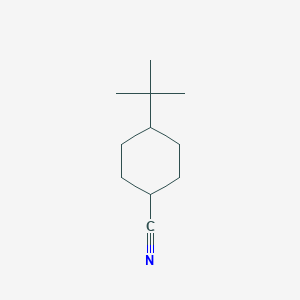
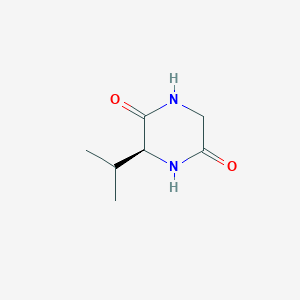

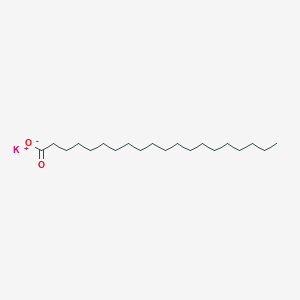
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
